1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one
Overview
Description
1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrNO4 It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one typically involves the bromination of 2-methoxy-3-nitroacetophenone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., hydrogen gas, metal hydrides), solvents (e.g., ethanol, THF).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Reduction reactions produce amino derivatives.
- Oxidation reactions result in hydroxylated products.
Scientific Research Applications
1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .
Comparison with Similar Compounds
- 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethan-1-one
- 1-(3-Bromo-2-methoxyphenyl)ethanone
- 2-Bromo-1-(2-nitrophenyl)ethan-1-one
Comparison: 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one is unique due to the specific positioning of the bromine, methoxy, and nitro groups on the phenyl ring. This unique arrangement influences its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-(5-bromo-2-methoxy-3-nitrophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5(12)7-3-6(10)4-8(11(13)14)9(7)15-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSWQZFTEOYXDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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